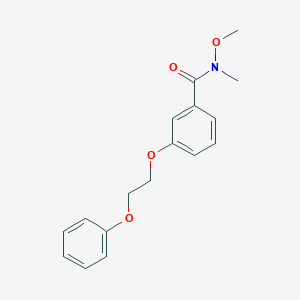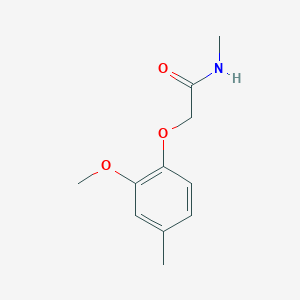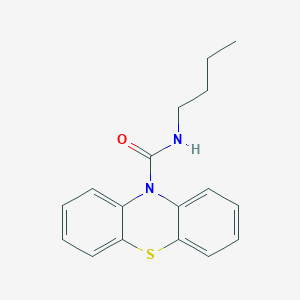
4-(2-Butoxyanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Butoxyanilino)-4-oxobutanoic acid, also known as BOA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BOA is a member of the family of synthetic compounds known as anilides, which are characterized by their ability to interact with a wide range of biological systems.
Mecanismo De Acción
The mechanism of action of 4-(2-Butoxyanilino)-4-oxobutanoic acid is complex and not yet fully understood. However, it is known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. 4-(2-Butoxyanilino)-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(2-Butoxyanilino)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the expression of COX-2. 4-(2-Butoxyanilino)-4-oxobutanoic acid has also been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Butoxyanilino)-4-oxobutanoic acid has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and it has a well-characterized mechanism of action. However, 4-(2-Butoxyanilino)-4-oxobutanoic acid also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are many potential future directions for research on 4-(2-Butoxyanilino)-4-oxobutanoic acid. One area of interest is the development of new drugs based on 4-(2-Butoxyanilino)-4-oxobutanoic acid's anti-inflammatory and anti-tumor properties. Another area of interest is the further elucidation of 4-(2-Butoxyanilino)-4-oxobutanoic acid's mechanism of action, which could lead to a better understanding of the underlying biology of various diseases. Additionally, the development of new synthetic methods for 4-(2-Butoxyanilino)-4-oxobutanoic acid could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
4-(2-Butoxyanilino)-4-oxobutanoic acid can be synthesized through a multi-step process that involves the reaction of butyl acrylate with aniline to produce an intermediate product, which is then reacted with potassium cyanate to form the final product. The synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations.
Aplicaciones Científicas De Investigación
4-(2-Butoxyanilino)-4-oxobutanoic acid has been widely used in scientific research due to its ability to interact with a wide range of biological systems. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. 4-(2-Butoxyanilino)-4-oxobutanoic acid has also been used as a tool in the study of the mechanisms underlying various biological processes, including apoptosis, cell proliferation, and gene expression.
Propiedades
Nombre del producto |
4-(2-Butoxyanilino)-4-oxobutanoic acid |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
4-(2-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-10-19-12-7-5-4-6-11(12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
HPWXXYGKTAGSHC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
